![molecular formula C10H13ClN2O2 B2371686 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione CAS No. 34654-87-0](/img/structure/B2371686.png)
6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (CCPD) is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclohexyl group and a chlorine atom .Scientific Research Applications
Molecular Synthesis and Characterization
A related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized through Aldol–Michael addition reactions. The molecular structure was confirmed by spectroscopic methods and X-ray crystallography, demonstrating the compound's potential in molecular synthesis research (Barakat et al., 2016).
Cocrystallization Studies
Research into cocrystallization of 6-chlorouracil, a compound similar to 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, with various triazine and pyrimidine derivatives has been conducted. These studies are crucial for understanding intermolecular interactions like hydrogen and halogen bonds in crystal engineering (Gerhardt & Egert, 2015).
Synthesis of Thietanyl-Substituted Derivatives
Thietanyl-substituted pyrimidine-2,4(1H,3H)-diones were synthesized, involving alkylation reactions with 2-chloromethylthiirane. This research provides insights into the synthesis of modified pyrimidine derivatives, which can be significant in developing new compounds with potential applications in various fields (Kataev et al., 2013).
Photoreaction Studies
Studies on the acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil, a compound structurally related to 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, have shown the formation of novel cycloadducts. These studies are crucial for understanding the photochemical behavior of pyrimidine derivatives (Ohkura et al., 1997).
Chemical Reactivity and Structural Analysis
Research on the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane has contributed to understanding the chemical reactivity and structural properties of pyrimidine derivatives. These studies aid in the development of new synthetic routes and understanding structural behaviors of similar compounds (Kataev et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-chloro-3-cyclohexyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-6-9(14)13(10(15)12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKETRQSFONJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.